An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: Chemical Properties, Structure, and Biological Activities
An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: Chemical Properties, Structure, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 2-(Methylsulfonyl)-1-phenylethanone. Also known as methyl phenacyl sulfone, this β-ketosulfone is a molecule of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical characteristics, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its reported anti-inflammatory and antimicrobial properties. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Chemical Properties and Structure
2-(Methylsulfonyl)-1-phenylethanone is a white to pale yellow solid organic compound.[1] Its chemical structure consists of a phenylethanone backbone with a methylsulfonyl group attached to the α-carbon.[1] This electron-withdrawing sulfonyl group significantly influences the molecule's reactivity and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Methylsulfonyl)-1-phenylethanone is provided in Table 1. There are some discrepancies in the reported melting points, which may be due to different experimental conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃S | [1][2][3] |
| Molecular Weight | 198.24 g/mol | [1][2][3] |
| CAS Number | 3708-04-1 | [1][2][3] |
| IUPAC Name | 2-methylsulfonyl-1-phenylethanone | [1] |
| Synonyms | 2-(Methylsulfonyl)acetophenone, Methyl Phenacyl Sulfone, Benzoylmethyl Methyl Sulfone | [2][4] |
| Melting Point | 108-112 °C | [4] |
| 97-99 °C | [5] | |
| Boiling Point | 407 °C at 760 mmHg | [3] |
| Appearance | White to pale yellow solid | [1][6] |
| Solubility | Soluble in organic solvents | [1] |
Structural Information
The structural identifiers for 2-(Methylsulfonyl)-1-phenylethanone are detailed in Table 2. The presence of the ketone and sulfone functional groups makes it a versatile intermediate in organic synthesis.
| Identifier | Value | Source(s) |
| SMILES | CS(=O)(=O)CC(=O)C1=CC=CC=C1 | [1][7] |
| InChI | InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | [1][7] |
| InChIKey | CAUSPZIZBLGLKW-UHFFFAOYSA-N | [1][7] |
Synthesis and Characterization
2-(Methylsulfonyl)-1-phenylethanone can be synthesized through several routes. The two most common methods are the oxidation of the corresponding sulfide, 2-(methylthio)acetophenone, and the nucleophilic substitution of a leaving group on the α-carbon of acetophenone with a methanesulfinate salt.
Experimental Protocols for Synthesis
The following are detailed, hypothetical experimental protocols for the synthesis of 2-(Methylsulfonyl)-1-phenylethanone.
Method A: Oxidation of 2-(Methylthio)acetophenone
This method involves the oxidation of the sulfide to the corresponding sulfone using a suitable oxidizing agent like hydrogen peroxide in acetic acid.
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Materials: 2-(Methylthio)acetophenone, Glacial Acetic Acid, 30% Hydrogen Peroxide, Crushed Ice, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 2-(methylthio)acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 30% hydrogen peroxide (2.2 equivalents) to the solution while maintaining the temperature at 50 °C.
-
Stir the reaction mixture at 50 °C for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the product with dichloromethane (3 x volumes).[8]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Method B: Nucleophilic Substitution of 2-Chloroacetophenone
This protocol describes the synthesis via the reaction of 2-chloroacetophenone with sodium methanesulfinate.
-
Materials: 2-Chloroacetophenone, Sodium Methanesulfinate, Dimethylformamide (DMF), Deionized Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) and sodium methanesulfinate (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold deionized water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(Methylsulfonyl)-1-phenylethanone.
-
Spectroscopic Characterization
The structure of 2-(Methylsulfonyl)-1-phenylethanone can be confirmed using various spectroscopic techniques. Predicted spectroscopic data are summarized in the following tables.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are presented in Tables 3 and 4, respectively. The chemical shifts are referenced to tetramethylsilane (TMS).
Table 3: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho-H) |
| ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic (meta- & para-H) |
| ~ 4.5 | Singlet | 2H | -CH₂- |
| ~ 3.1 | Singlet | 3H | -SO₂CH₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 192 | C=O |
| ~ 137 | Aromatic (ipso-C) |
| ~ 134 | Aromatic (para-C) |
| ~ 129 | Aromatic (meta-C) |
| ~ 128 | Aromatic (ortho-C) |
| ~ 63 | -CH₂- |
| ~ 43 | -SO₂CH₃ |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl and sulfonyl groups.
Table 5: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3060 | Aromatic C-H stretch |
| ~ 2920 | Aliphatic C-H stretch |
| ~ 1690 | C=O stretch (ketone) |
| ~ 1320 | Asymmetric SO₂ stretch |
| ~ 1150 | Symmetric SO₂ stretch |
2.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 198 | [M]⁺ (Molecular Ion) |
| 121 | [M - SO₂CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Biological Activities
2-(Methylsulfonyl)-1-phenylethanone and its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]
3.1.1. Experimental Protocol for COX Inhibition Assay (Fluorometric)
This protocol describes a common method to assess COX-2 inhibitory activity.
-
Materials: COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical), Test Compound (2-(Methylsulfonyl)-1-phenylethanone), DMSO, 96-well plate, Fluorometric microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[9]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Antimicrobial Activity
Derivatives of 2-(Methylsulfonyl)-1-phenylethanone have demonstrated activity against various bacterial strains.[1]
3.2.1. Experimental Protocol for Antibacterial Screening (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), Test Compound, 96-well microtiter plates, Incubator.
-
Procedure:
Conclusion
2-(Methylsulfonyl)-1-phenylethanone is a synthetically accessible compound with a range of interesting chemical and biological properties. Its structural features make it a valuable building block for the synthesis of more complex molecules. The demonstrated anti-inflammatory and antimicrobial activities warrant further investigation for potential therapeutic applications. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and pharmacology of this promising compound. Further studies are encouraged to elucidate its precise mechanisms of action and to explore its full therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
